2-Ethoxy-4-fluorophenyl methyl sulfide

Description

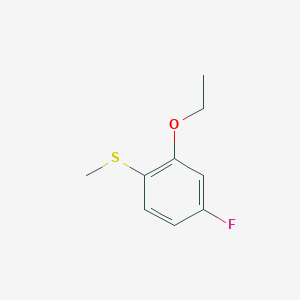

2-Ethoxy-4-fluorophenyl methyl sulfide is an organosulfur compound featuring a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the 2-position, a fluorine atom at the 4-position, and a methyl sulfide (-S-CH₃) group.

Properties

IUPAC Name |

2-ethoxy-4-fluoro-1-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FOS/c1-3-11-8-6-7(10)4-5-9(8)12-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGDLZSWJGJLPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-fluorophenyl methyl sulfide typically involves the following steps:

Starting Materials: The synthesis begins with 2-ethoxy-4-fluorophenol and methylthiol.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of methylthiol to form the methyl sulfide linkage.

Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its thiol precursor.

Substitution: The ethoxy and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

2-Ethoxy-4-fluorophenyl methyl sulfide has a molecular formula of and a molecular weight of approximately 186.25 g/mol. The presence of an ethoxy group, a fluorine atom, and a methyl sulfide moiety contributes to its unique chemical reactivity and biological interactions.

Synthetic Applications

Building Block in Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it an essential intermediate in the development of pharmaceuticals and agrochemicals.

| Reaction Type | Conditions | Major Products Formed |

|---|---|---|

| Oxidation | H₂O₂, m-CPBA | Sulfoxides, sulfones |

| Reduction | LiAlH₄, NaBH₄ | De-ethoxylated or de-fluorinated products |

| Nucleophilic Substitution | NaH, KOtBu | Substituted derivatives |

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer activities. Its mechanism of action is believed to involve interactions with specific molecular targets, potentially acting as an electrophile or nucleophile.

- Anticancer Activity : Structure-activity relationship (SAR) studies have shown that modifications in the sulfur oxidation state and substituent groups can significantly influence cytotoxicity against cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 0.69 to 22 mM against various cancer cell lines .

- MAGL Inhibition : A study highlighted the development of aryl sulfoxides as monoacylglycerol lipase (MAGL) inhibitors. Although not directly involving this compound, it underscores the potential of sulfur-containing compounds in pain management and inflammation reduction .

Therapeutic Potential

Inflammatory Diseases

The compound is being explored for its therapeutic potential in treating inflammatory diseases such as arthritis and psoriasis. The (+) enantiomer of a related compound has been identified as a novel oral immunomodulator that specifically inhibits phosphodiesterase 4 (PDE4), reducing spontaneous production of tumor necrosis factor (TNF)-α from human rheumatoid synovial cells .

Case Studies

- Cytotoxicity Assessment : Investigations have demonstrated that certain derivatives induce apoptosis in cancer cells by disrupting cell cycle progression. This suggests that similar mechanisms could be explored for this compound.

- Inflammation Models : Research involving animal models has shown that compounds similar to this compound can reduce inflammation effectively without inducing central nervous system adverse effects .

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-fluorophenyl methyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and fluorine groups can enhance the compound’s binding affinity and specificity. The methyl sulfide group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl Methyl Sulfides

P-Chlorophenyl Methyl Sulfide

- Structure : A phenyl ring with a chlorine atom at the para position and a methyl sulfide group.

- Key Differences: Substituent Effects: The chloro group is moderately electron-withdrawing, whereas 2-ethoxy-4-fluorophenyl methyl sulfide combines electron-donating (ethoxy) and strongly electron-withdrawing (fluoro) groups. Reactivity: Chloro substituents typically enhance electrophilic substitution resistance compared to fluoro, which may increase stability in acidic or oxidative conditions. Physical Properties: Aryl sulfides generally exhibit low water solubility due to nonpolar aromatic and sulfide groups. Boiling points are influenced by molecular weight and substituent polarity; the ethoxy group in the target compound may slightly increase boiling point compared to P-chlorophenyl methyl sulfide .

Methyl 2-((Triazine Derivatives)Sulfonyl) Benzoates

Examples include triflusulfuron methyl ester and ethametsulfuron methyl ester ():

- Structure : These sulfonylurea herbicides feature triazine rings linked to sulfonyl and methyl benzoate groups.

- Key Differences :

- Functional Groups: The target compound lacks the sulfonylurea bridge (-SO₂-NH-CO-) and triazine ring, which are critical for herbicidal activity in sulfonylureas.

- Electronic Effects: The ethoxy and fluoro groups in the target compound may modulate electron density differently compared to triazine-based systems, affecting interactions with biological targets or degradation pathways .

Ethyl 2-(2-Ethoxy-4-fluorophenyl)-2-oxoacetate

- Structure : Shares the 2-ethoxy-4-fluorophenyl moiety but replaces the methyl sulfide with an ethyl oxoacetate group (-CO-COOCH₂CH₃).

- Key Differences :

- Reactivity: The oxoacetate group introduces ketone and ester functionalities, making the compound more polar and susceptible to hydrolysis compared to the sulfide.

- Applications: Oxoacetate derivatives are often intermediates in pharmaceuticals or agrochemicals, whereas sulfides may serve as antioxidants or catalysts .

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Key Substituents | Functional Groups | Potential Applications |

|---|---|---|---|---|

| This compound | C₉H₁₁FO₂S | 2-ethoxy, 4-fluoro, methyl sulfide | Aromatic sulfide | Agrochemical intermediates, catalysts |

| P-Chlorophenyl methyl sulfide | C₇H₇ClS | 4-chloro, methyl sulfide | Aromatic sulfide | Organic synthesis, corrosion inhibitors |

| Triflusulfuron methyl ester | C₁₄H₁₅F₃N₆O₅S | Triazine, sulfonylurea, methyl benzoate | Sulfonylurea, ester | Herbicides |

| Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate | C₁₂H₁₃FO₄ | 2-ethoxy-4-fluorophenyl, oxoacetate | Ketone, ester | Pharmaceutical intermediates |

Research Findings and Trends

- Hydrolysis Behavior : While carbonyl sulfide (COS) hydrolyzes to H₂S and CO₂ in water, aromatic sulfides like this compound are generally more stable. The electron-withdrawing fluoro group may further reduce hydrolysis rates compared to aliphatic sulfides .

- In contrast, fluoro substituents may stabilize the aromatic ring against electrophilic attacks .

- Applications : Sulfonylurea analogs () highlight the importance of sulfonyl groups in herbicidal activity, but the target compound’s sulfide group may instead find use in materials science or as a ligand in catalysis .

Biological Activity

2-Ethoxy-4-fluorophenyl methyl sulfide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13FOS. The presence of both an ethoxy group and a fluorine atom on the phenyl ring contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

Table 1 summarizes the minimum inhibitory concentration (MIC) values for these bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 16 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various cell line studies. It has shown promising results in inhibiting the proliferation of cancer cells, particularly in breast and colon cancer models.

A study reported that the compound exhibited an IC50 value of approximately 15 µM against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, indicating effective cytotoxicity .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Electrophilic Interactions : The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, which may lead to alterations in their function.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular proliferation and survival pathways, contributing to its anticancer effects .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several case studies highlight the biological activity of this compound:

-

Case Study on Antibacterial Activity :

- A comparative study evaluated the antibacterial efficacy of various sulfur-containing compounds, including this compound, against resistant bacterial strains. The results indicated that this compound had a comparable inhibition zone diameter to standard antibiotics like ciprofloxacin .

- Case Study on Anticancer Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.